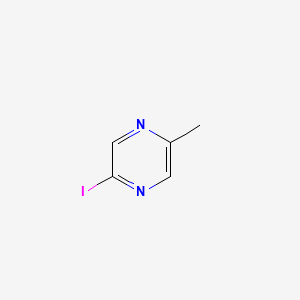

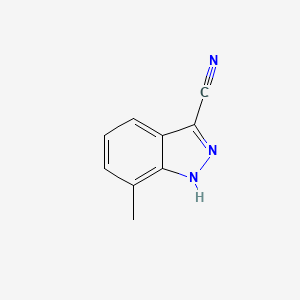

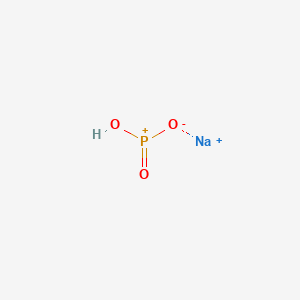

![molecular formula C10H15NaO4S B1592538 Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate CAS No. 21791-94-6](/img/structure/B1592538.png)

Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, also known as sodium camphorsulfonate, is a chemical compound with the molecular formula CHNaOS . It has an average mass of 254.279 Da and a monoisotopic mass of 254.058868 Da .

Synthesis Analysis

A three-step synthesis of a similar compound, 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, was prepared from camphor derived diamine . The absolute configuration at the chiral center bearing benzo[d]imidazole moiety was confirmed by NOESY .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula CHNaOS . It has 2 of 2 defined stereocentres .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula CHNaOS, average mass of 254.279 Da, and monoisotopic mass of 254.058868 Da .Scientific Research Applications

Atmospheric Science and Environmental Impact

- Cloud Condensation Nucleation Activity : Sodium methanesulfonate (NaMS) significantly influences the cloud condensation nucleation (CCN) activity of marine aerosols. It can reduce the CCN activities of NaCl and synthetic sea salt when present at environmentally relevant mass ratios, indicating minor impacts on marine aerosol's CCN activity despite its abundance in the troposphere (Tang et al., 2019).

Chemical Transformations

- Heterogeneous OH Oxidation : The chemical transformation of methanesulfonic acid and its sodium salt through heterogeneous OH oxidation highlights its reactivity and potential for atmospheric processing of organosulfur compounds derived from dimethyl sulfide (DMS), a significant sulfur-containing compound produced by marine phytoplankton (Kwong et al., 2018).

Analytical Chemistry Applications

- NMR Chemical Shift Measurements : Sodium methanesulfonate serves as an internal reference for chemical shift determination in aqueous solutions, particularly in the context of cyclodextrin and anionic guest molecule studies, providing accurate and reliable chemical shift data (Funasaki et al., 2000).

Materials Science

- Effective Density Measurements of Nanoparticles : The effective density of sodium methanesulfonate particles is crucial for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, indicating its importance in aerosol physics research and technology applications (Perraud et al., 2023).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves the reaction of (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol with methanesulfonyl chloride in the presence of sodium hydroxide.", "Starting Materials": [ "(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol", "Methanesulfonyl chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-ol in dichloromethane.", "Step 2: Add methanesulfonyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate as a white solid." ] } | |

| 21791-94-6 | |

Molecular Formula |

C10H15NaO4S |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

sodium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1/t7?,10-;/m1./s1 |

InChI Key |

AWMAOFAHBPCBHJ-DLGLCQKISA-M |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

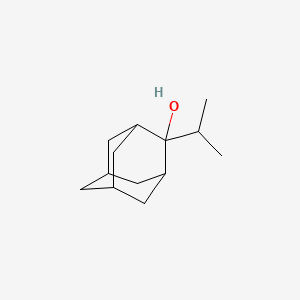

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)

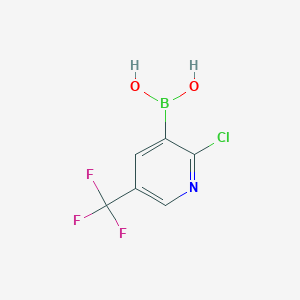

![1-Ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene](/img/structure/B1592475.png)